
1-Propanethiol-SD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanethiol-SD, also known as propyl mercaptan, is an organic compound with the chemical formula CH₃CH₂CH₂SH. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl group. This compound is a colorless liquid with a strong, offensive odor, often described as resembling that of cabbage .
Méthodes De Préparation
1-Propanethiol-SD can be synthesized through several methods:
Reaction of Propene with Hydrogen Sulfide: This method involves the reaction of propene with hydrogen sulfide under ultraviolet light initiation, resulting in an anti-Markovnikov addition.
Reaction of Sodium Hydrosulfide with 1-Chloropropane: This method involves the reaction of sodium hydrosulfide with 1-chloropropane to produce this compound.
Analyse Des Réactions Chimiques
1-Propanethiol-SD undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to yield disulfides (R–S–S–R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form sulfides (R–S–R’).
Applications De Recherche Scientifique
1-Propanethiol-SD has a wide range of applications in scientific research, including:
Chemistry: It is used as a chemical intermediate in various organic synthesis processes.
Materials Science: This compound is used in the preparation of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Nanoelectronics: It is used in the fabrication of nanoscale electronic devices.
Contact Printing: This compound is employed in contact printing techniques for patterning surfaces.
Mécanisme D'action
The mechanism of action of 1-Propanethiol-SD involves its ability to form and break disulfide bonds. Thiols can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. The interconversion between thiols and disulfides is a key part of numerous biological processes, including the protection of cells from oxidative stress .
Comparaison Avec Des Composés Similaires
1-Propanethiol-SD can be compared with other thiols, such as:
Ethanethiol (CH₃CH₂SH): Similar to this compound but with a shorter carbon chain.
Butanethiol (CH₃CH₂CH₂CH₂SH): Similar to this compound but with a longer carbon chain.
Isopropyl Mercaptan (2-Propanethiol): An isomer of this compound with the sulfhydryl group attached to the second carbon atom.
This compound is unique due to its specific molecular structure, which influences its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C3H8S |
|---|---|
Poids moléculaire |
77.17 g/mol |
Nom IUPAC |
1-deuteriosulfanylpropane |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i/hD |
Clé InChI |
SUVIGLJNEAMWEG-DYCDLGHISA-N |
SMILES isomérique |
[2H]SCCC |
SMILES canonique |
CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
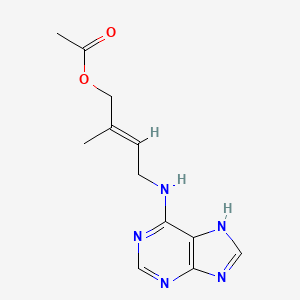
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
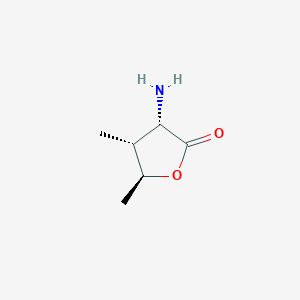
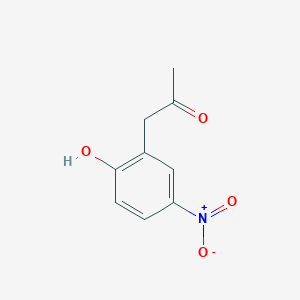
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

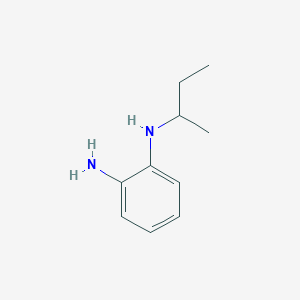
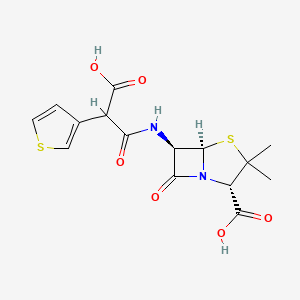

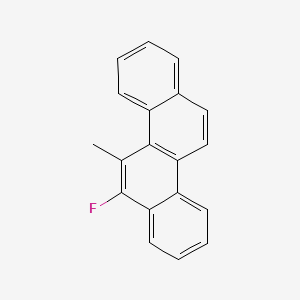

![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
